REACTION_CXSMILES
|
[CH2:1](Br)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=O.[CH2:11]([SH:14])[CH2:12][SH:13]>C1C=CC=CC=1>[C:4]1([C:2]2[S:13][CH2:12][CH2:11][S:14][CH:1]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(CS)S
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solid by-product is removed by filtration
|
Type
|
WASH
|
Details
|
the filtrate is washed with aqueous sodium bicarbonate solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product solution is dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvent is removed by distillation
|
Type
|
DISTILLATION
|
Details
|
the residual oil is distilled at reduced pressure
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1SCCSC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |